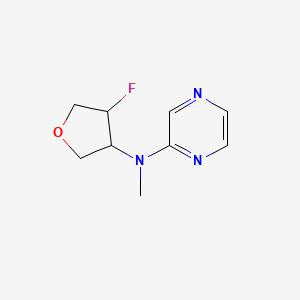

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine

Description

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c1-13(8-6-14-5-7(8)10)9-4-11-2-3-12-9/h2-4,7-8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEQKVYWBSMHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of 4-fluorooxolan-3-yl intermediate: This step involves the reaction of a suitable oxirane with a fluorinating agent under controlled conditions to introduce the fluorine atom.

N-methylation of pyrazine: The pyrazine ring is methylated using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.

Coupling reaction: The 4-fluorooxolan-3-yl intermediate is then coupled with the N-methylpyrazine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atom in the oxolan ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is employed in chemical biology to study cellular processes and pathways by acting as a molecular probe.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazine ring play crucial roles in binding to the active site of the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural or functional similarities with N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine:

Physicochemical Properties

- Melting Points: Example 53 : 175–178°C (high due to bulky sulfonamide and chromenone groups). Compound 4b : Not reported, but pyrazolo-pyridine derivatives typically exhibit moderate solubility.

- Molecular Weight :

Electronic and Steric Effects

- Compound 22 : Fluorine on benzyl and phenyl groups enhances lipophilicity and resonance effects.

- Oxadiazole vs. Pyrazine : Oxadiazole (compound 5 ) is less aromatic than pyrazine, affecting electron distribution and hydrogen-bonding capacity.

Key Research Findings and Trends

Fluorination Strategy : Fluorine incorporation improves pharmacokinetic properties (e.g., compound 22 and Example 53 ).

Heterocyclic Diversity : Pyrazine (target), pyrazolo-pyridine (4b ), and oxadiazole (5 ) cores offer distinct electronic profiles for target-specific interactions.

Synthetic Efficiency : Copper-catalyzed methods (4b ) outperform traditional thermal coupling (compound 22 ) in yield and scalability.

Q & A

Q. What are the common synthetic routes for N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including fluorination of oxolane precursors and subsequent coupling with pyrazine derivatives. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor) to introduce the fluorine atom at the 3-position of oxolane .

- Coupling Reactions : Amine-methylation via nucleophilic substitution using methyl halides or reductive amination under inert atmospheres .

- Optimization : Reaction yields are maximized by controlling temperature (40–80°C), solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., triethylamine or palladium complexes) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

- X-ray Crystallography : Refinement using programs like SHELXL to resolve bond lengths and angles, especially for the fluorooxolane ring .

- Spectroscopy :

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (accounting for solvent effects) .

- High-Resolution Techniques : Use synchrotron X-ray diffraction to resolve ambiguities in electron density maps .

- Impurity Analysis : Employ HPLC-MS to detect byproducts affecting spectral clarity .

Q. What strategies are effective in optimizing reaction yields when synthesizing this compound?

Yield optimization requires systematic approaches:

- Design of Experiments (DoE) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .

- Protecting Groups : Temporarily shield reactive sites (e.g., pyrazine nitrogen) to prevent side reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can stereochemical outcomes be controlled during the synthesis of the fluorooxolane moiety?

The 4-fluorooxolane ring’s stereochemistry is influenced by:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during ring-closing metathesis .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor specific transition states .

- Crystallization-Induced Asymmetric Transformation : Recrystallization in chiral solvents to enrich desired enantiomers .

Data Contradiction and Analysis

Q. How should researchers address conflicting crystallographic data, such as disordered fluorine positions in X-ray structures?

Q. What methodologies are recommended for analyzing biological activity when structural analogs show conflicting results?

- SAR Studies : Systematically modify substituents (e.g., pyrazine vs. pyridine) and correlate with activity .

- Molecular Docking : Compare binding modes in target proteins (e.g., kinases) using software like AutoDock .

- In Vitro/In Vivo Correlation : Validate activity in multiple assay systems to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.